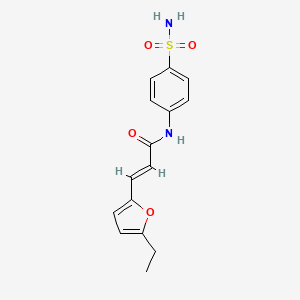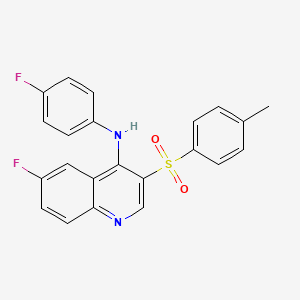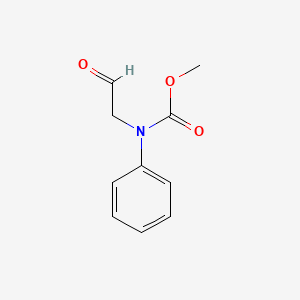
methyl N-(2-oxoethyl)-N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(2-oxoethyl)-N-phenylcarbamate is a chemical compound that belongs to the class of carbamate esters. It is also known as carbaryl, which is a widely used insecticide. Carbaryl is a white crystalline solid that is soluble in water and has a melting point of 142°C. It is a potent insecticide that is used to control pests in agriculture and forestry.
Scientific Research Applications
Biological and Nonbiological Modifications of Carbamates
- Metabolic Pathways : Methylcarbamate insecticides, including compounds structurally similar to methyl N-(2-oxoethyl)-N-phenylcarbamate, undergo various metabolic transformations. These include hydrolysis, oxidation, dealkylation, and conjugation in biological systems, resulting in hydroxylated, N-hydroxymethyl, and other derivative forms. These transformations occur in animals, plants, and insects, leading to similar or identical products (Knaak, 1971).
Corrosion Inhibition
- Methyl Substituted Phenyl Dithiocarbamates as Corrosion Inhibitors : Research on methyl substituted phenyl containing dithiocarbamate compounds has shown effectiveness in inhibiting steel corrosion in acidic solutions. These compounds, including variants structurally related to methyl N-(2-oxoethyl)-N-phenylcarbamate, adsorb onto steel surfaces, providing physical and chemical protection against corrosion (Kıcır et al., 2016).
Chromatographic Applications
- Chiral Recognition Abilities : Cellulose triphenylcarbamate and its derivatives, including those with methyl groups, have been studied for their chiral recognition abilities as stationary phases in high-performance liquid chromatography. The presence of methyl groups and their position significantly influence optical resolution abilities (Okamoto et al., 1986).
Synthesis Research
- Non-Phosgene Synthesis Methods : Research has been conducted on the synthesis of methyl N-phenyl carbamate through non-phosgene methods. These methods include oxidative carbonylation of aniline, oxidation and reduction of nitrobenzene, and other chemical reactions, highlighting environmentally friendly and efficient synthesis pathways (Ta, 2013).
Antileukemic Activity
- Phenyl Substituted Derivatives : Studies on phenyl-substituted derivatives of certain carbamates, including those structurally akin to methyl N-(2-oxoethyl)-N-phenylcarbamate, have shown significant antileukemic activity against lymphocytic leukemia in mice. This indicates potential therapeutic applications in cancer treatment (Anderson & Halat, 1979).
properties
IUPAC Name |
methyl N-(2-oxoethyl)-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)11(7-8-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKNEDGGQVGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-oxoethyl)-N-phenylcarbamate | |
CAS RN |
288371-85-7 |
Source


|
| Record name | methyl N-(2-oxoethyl)-N-phenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)




![6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2691820.png)
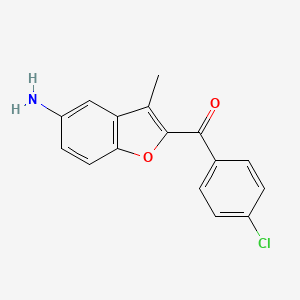
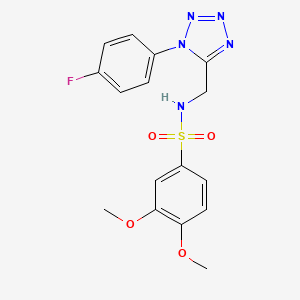

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2691829.png)

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2691832.png)
